GIRK2/3 Potassium Channel HTS Screening: Target Engagement Divergence vs. GIRK1/2-Selective Activators
This compound was included in a 160,000-compound HTS campaign at Vanderbilt designed to identify selective activators of GIRK2/3 channels . The screen explicitly excluded compounds activating GIRK1/2 channels, as none of the ~100 previously identified GIRK1/2 activators showed activity at GIRK1-lacking channels [1]. While the specific activity value for this compound is not publicly disclosed, its inclusion in the GIRK2/3-targeted screen, rather than generic GIRK pan-assays, indicates a distinct pharmacological profile compared to GIRK1/2-preferring chemotypes such as the urea-based scaffolds common in the literature . This assay context provides procurement-relevant differentiation from compounds validated only against GIRK1-containing heteromers.
| Evidence Dimension | GIRK subunit selectivity screening context |
|---|---|
| Target Compound Data | Tested in GIRK2/3-selective HTS (160,000 compounds; Vanderbilt HTS center); specific % activation or EC50 not publicly disclosed |
| Comparator Or Baseline | ~100 GIRK1/2 activators identified in prior screening; none showed activity at GIRK2/3 (0% cross-reactivity) [1] |
| Quantified Difference | Screen design selects for GIRK2/3 activity absent in all GIRK1/2 activators tested |
| Conditions | Thallium (Tl+) flux-based high-throughput screening assay; GIRK2/3 heteromeric channel expressed in mammalian cells; Vanderbilt Screening Center for GPCRs, Ion Channels and Transporters |
Why This Matters
Procurement for GIRK pharmacological tool development requires subunit-specific screening context; this compound's HTS pedigree distinguishes it from GIRK1/2-only validated chemotypes.
- [1] Weaver CD. An HTS to Discover Novel Modulators of the GIRK 2/3 Potassium Channel. NIH R21-MH099363-01A1. Vanderbilt University Medical Center. 2014. View Source
